1H-pyrazole-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

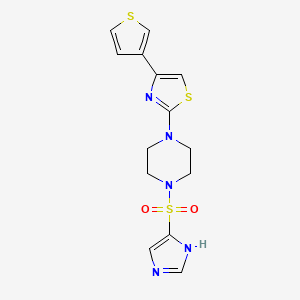

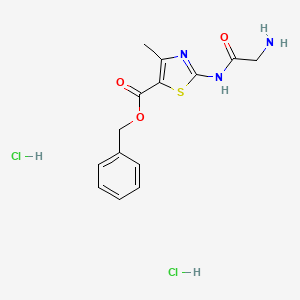

1H-pyrazole-3-sulfonamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1 H NMR, 13 C NMR, and elemental analyses .Aplicaciones Científicas De Investigación

1. Synthesis and Evaluation in Cyclooxygenase-2 Inhibition

1H-pyrazole-3-sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research led to the identification of potent and selective COX-2 inhibitors, such as celecoxib (Penning et al., 1997).

2. Antiproliferative Activities against Cancer Cell Lines

Studies have demonstrated that pyrazole-sulfonamide derivatives exhibit significant antiproliferative activities against cancer cell lines, including HeLa and C6. Certain compounds within this series have shown broad-spectrum antitumor activity comparable to established anticancer drugs (Mert et al., 2014).

3. Inhibition of Carbonic Anhydrase Isoenzymes

Pyrazole based sulfonamides have been synthesized and assessed for their inhibitory action on human erythrocyte carbonic anhydrase isozymes I and II. These compounds demonstrated significant inhibitory activities, which are of interest in treating conditions like glaucoma and other disorders related to carbonic anhydrase (Büyükkıdan et al., 2017).

4. Development of Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Pyrazoline benzensulfonamides have been developed as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds have demonstrated low cytotoxicity and potential for developing new therapeutic agents (Ozmen Ozgun et al., 2019).

5. Novel Pyrazole-3,4-Dicarboxamides with Carbonic Anhydrase Inhibitory Properties

A series of pyrazole-3,4-dicarboxamides bearing sulfonamide moiety have been synthesized and exhibited effective inhibitory activity against carbonic anhydrase isoenzymes. This research contributes to the understanding of structure-activity relationships in sulfonamide-based inhibitors (Mert et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .

Pharmacokinetics

A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .

Action Environment

It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .

Análisis Bioquímico

Biochemical Properties

1H-Pyrazole-3-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents present at positions N1, C3, C4, C5, and C6 . The compound’s ability to donate and accept hydrogen bonds, due to the presence of two dissimilar and adjacent nitrogen atoms, allows it to establish intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of significant interest. Some pyrazole-sulfonamide derivatives have shown antiproliferative activity against certain cell lines, such as HeLa and C6, indicating potential influences on cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogen bonds can facilitate its interactions with various biomolecules .

Propiedades

IUPAC Name |

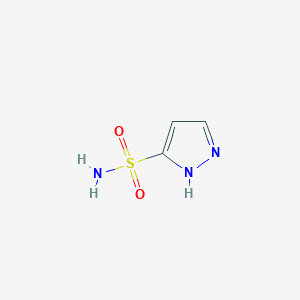

1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)